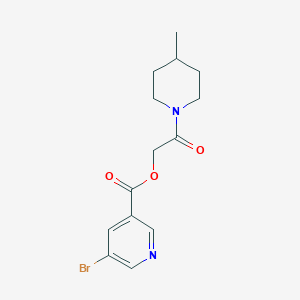

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Description

Properties

IUPAC Name |

[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-10-2-4-17(5-3-10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZVYKQUTUMCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85200264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through bromination of pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of the ester: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is esterified with 2-(4-methylpiperidin-1-yl)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Reduction: Alcohol derivatives.

Oxidation: N-oxide derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be contextualized against related compounds, as outlined below:

Table 1: Comparative Analysis of Key Features

Key Structural and Functional Differences

Substituent Bulk and Lipophilicity: Adamantane-based esters (e.g., 2r in ) exhibit high lipophilicity due to the rigid, bulky adamantyl group, which enhances membrane permeability but may reduce solubility.

Aromatic System Reactivity :

- The 5-bromopyridine in the target compound introduces a halogen atom that may participate in halogen bonding or serve as a leaving group in metabolic reactions. This differs from the 2-chlorobenzoate group in compound 2p (), which showed superior antioxidant activity, suggesting bromine’s larger atomic radius could alter interaction kinetics .

Biological Activity :

- Adamantane derivatives (e.g., 2p, 2q, 2r) demonstrate strong anti-inflammatory effects against protein denaturation, attributed to their rigid, hydrophobic frameworks. The target compound’s piperidine moiety, with its basic nitrogen, may instead target ion channels or G-protein-coupled receptors, akin to valsartan’s AT1-receptor antagonism .

Synthetic Methodology :

- Adamantyl esters are synthesized via nucleophilic substitution using 1-adamantyl bromomethyl ketone and carboxylic acids in DMF/K₂CO₃ (). The target compound likely employs similar esterification strategies but substitutes adamantyl with 4-methylpiperidine, requiring tailored purification steps to manage polarity differences .

Research Findings and Implications

- Conformational Analysis : Adamantane-based esters adopt synclinal conformations stabilized by steric and electronic effects (). The target compound’s conformation remains unstudied, but molecular modeling could predict analogous behavior due to the ester linkage’s rotational flexibility .

- Pharmacokinetic Potential: Piperidine derivatives like repaglinide () and valsartan () are clinically validated, suggesting the target compound’s piperidine-pyridine framework may offer metabolic stability and tunable receptor affinity.

- Unanswered Questions : Direct biological data for the target compound are absent in the provided evidence. Future studies should evaluate its antioxidant, anti-inflammatory, or receptor-modulating properties relative to adamantane and other piperidine analogs.

Biological Activity

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine moiety, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The structural formula of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be represented as follows:

This compound contains a bromine atom at the 5th position of the pyridine ring, which influences its reactivity and biological interactions.

The mechanism of action for 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the piperidine group enhances its binding affinity to various receptors and enzymes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy investigated the compound's effect on biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm mass by approximately 70% at sub-MIC concentrations, highlighting its potential use in treating biofilm-associated infections.

- Anticancer Research : A recent publication in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study revealed that it inhibited tumor growth by targeting specific signaling pathways involved in cell survival.

Q & A

(Basic) How can researchers optimize the synthesis of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate to improve yield and purity?

Methodological Answer:

Synthetic optimization requires precise control of reaction parameters:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to enhance nucleophilic reactivity of the piperidine moiety .

- Catalysis: Employ coupling agents like EDCI/HOBt for efficient ester bond formation .

- Purification: Use gradient column chromatography (hexane:ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product (>95%) .

(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., 5-bromo pyridine signals at δ 8.5–9.0 ppm) and ester linkage integrity .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .

(Advanced) What strategies are recommended for addressing contradictory data in the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH over 30 days, monitoring degradation via HPLC .

- Light Sensitivity: Use amber vials and compare decomposition rates under UV vs. dark conditions .

- Data Reconciliation: Apply principal component analysis (PCA) to identify outlier conditions causing instability .

(Advanced) How can the metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

- Radiolabeled Tracers: Synthesize ¹⁴C-labeled analogs to track hepatic metabolism in rodent microsomes .

- In Vitro Assays: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Metabolite Identification: LC-MS/MS with Q-TOF detection to characterize phase I/II metabolites .

(Advanced) What experimental designs are appropriate for assessing the compound’s potential ecological toxicity?

Methodological Answer:

- Microcosm Studies: Evaluate biodegradation in soil/water systems using OECD 301/307 guidelines .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays .

- Trophic Transfer Analysis: Measure bioaccumulation factors (BCF) in aquatic food chains .

(Advanced) What computational methods predict the compound’s reactivity in different solvents?

Methodological Answer:

- Density Functional Theory (DFT): Calculate solvation free energies (e.g., using SMD model) to predict solubility trends .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., dielectric constant effects) to optimize reaction media .

- QSAR Models: Correlate substituent effects (e.g., bromine position) with reaction rates in polar vs. nonpolar solvents .

(Advanced) How can researchers resolve spectral data inconsistencies in novel derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities .

- Dynamic NMR: Analyze temperature-dependent spectra to identify conformational equilibria .

- Synchrotron Analysis: Use high-flux X-ray sources for precise crystallographic data on low-yield intermediates .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.